molecular formula C19H21ClN4O3 B11935944 2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride

2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride

Cat. No.: B11935944
M. Wt: 388.8 g/mol
InChI Key: OCLYLYMFMWHJEG-UHFFFAOYSA-N
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Description

NVP-BQR695 is a potent inhibitor of phosphatidylinositol 4-kinase type III beta, which is an enzyme involved in the regulation of intracellular signaling and trafficking. This compound has shown significant potential in the treatment of malaria due to its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .

Preparation Methods

The synthesis of NVP-BQR695 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of reagents such as dimethyl sulfoxide and various catalysts to facilitate the reactions. Industrial production methods for NVP-BQR695 are optimized to ensure high yield and purity, often involving large-scale reactions under controlled conditions .

Chemical Reactions Analysis

NVP-BQR695 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NVP-BQR695 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of phosphatidylinositol 4-kinase type III beta in various biochemical pathways.

    Biology: It is used to investigate the cellular processes regulated by phosphatidylinositol 4-kinase type III beta, including intracellular signaling and trafficking.

    Medicine: It has shown potential as an antimalarial agent, inhibiting the growth of Plasmodium species and inducing schizont-stage arrest.

    Industry: It is used in the development of new therapeutic agents targeting phosphatidylinositol 4-kinase type III beta .

Mechanism of Action

NVP-BQR695 exerts its effects by inhibiting the activity of phosphatidylinositol 4-kinase type III beta. This enzyme is responsible for the phosphorylation of phosphatidylinositol, a key step in the regulation of intracellular signaling and trafficking. By inhibiting this enzyme, NVP-BQR695 disrupts the production of phosphatidylinositol-4-phosphate, leading to the arrest of parasite growth and development .

Comparison with Similar Compounds

NVP-BQR695 is unique in its high potency and selectivity for phosphatidylinositol 4-kinase type III beta. Similar compounds include:

NVP-BQR695 stands out due to its high potency against both human and Plasmodium variants of phosphatidylinositol 4-kinase type III beta, making it a valuable tool in the study and treatment of malaria .

Properties

Molecular Formula

C19H21ClN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C19H20N4O3.ClH/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3;/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23);1H

InChI Key

OCLYLYMFMWHJEG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC.Cl

Origin of Product

United States

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